molecular formula C8H9NO2 B1208468 Dopamine quinone CAS No. 50673-96-6

Dopamine quinone

Cat. No. B1208468
CAS RN: 50673-96-6
M. Wt: 151.16 g/mol
InChI Key: PQPXZWUZIOASKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dopamine quinone formation involves the oxidation of dopamine, which can occur enzymatically or non-enzymatically in the presence of metal ions or other oxidizing agents. For example, the interaction between dopamine and linoleic acid hydroperoxide in the presence of ferrous ions results in the formation of dopamine quinone alongside other oxidation products, indicating a complex mechanism that does not solely rely on hydroxyl radical formation but involves direct interaction with metal-chelated dopamine (Pezzella et al., 1997).

Molecular Structure Analysis

The molecular structure of dopamine quinone allows for its reactivity towards nucleophiles, including proteins and DNA. This reactivity is attributed to its quinone structure, which can undergo further modifications, such as cyclization or conjugation with cellular nucleophiles, leading to toxic species contributing to neuronal damage and degeneration (Bisaglia, Mammi, & Bubacco, 2007).

Chemical Reactions and Properties

Dopamine quinone can react with various cellular components, including nucleophilic amino acids in proteins, to form adducts that may impair protein function or contribute to the formation of toxic aggregates. For instance, the reaction of dopamine quinone with cysteine residues can lead to modifications detrimental to neuronal health and function, highlighting its potential role in neurodegenerative diseases (Zhang & Dryhurst, 1995).

Scientific Research Applications

1. Neurological Disorders and Dopamine Quinone

  • Dopamine Metabolism and Neurological Disorders : Dopamine quinones are implicated in the pathophysiology of neurological disorders like Parkinson's disease. The disturbances in dopamine metabolism can lead to the accumulation of o-quinones, which are neurotoxic and act as precursors in neuromelanin synthesis. This is crucial for monitoring changes contributing to disease development (González-Sepúlveda et al., 2020).
  • Protective Effects Against Neurotoxicity : Research has shown that metallothionein can protect against dopamine quinone-induced neurotoxicity. This highlights the protective mechanisms that can mitigate the harmful effects of dopamine quinone in neurological conditions (Miyazaki et al., 2007).

2. Interaction with Proteins and Substances

  • Dopamine Quinone and Protein Interaction : The formation of dopamine quinone can lead to the interaction with cysteine residues in proteins, forming quinoproteins. This interaction is significant in understanding the molecular pathways in diseases like Parkinson's (Miyazaki & Asanuma, 2009).
  • Influence on Dopaminergic Neurons : Studies have demonstrated the impact of dopamine quinone on dopaminergic neurons, specifically in the context of Parkinson's disease. This includes the interaction with key molecules related to the disease's pathogenesis (Asanuma et al., 2008).

3. Detection and Measurement Techniques

  • Adsorption Properties for Detection : The adsorption properties of dopamine derivatives like dopamine o-quinone on carbon nanotubes have been studied. This research is crucial for developing detection methods for dopamine and its derivatives, which are important in conditions like Parkinson’s disease (Kim & Kim, 2020).
  • Electrochemical Studies for Measurement : Electrochemical methods have been explored for the detection of dopamine quinone, considering its importance as a neurotransmitter and its role in various diseases. This includes studying the reactivity of dopamine on platinum single crystal electrode surfaces (Chumillas et al., 2013).

Safety And Hazards

Dopamine (DA) and its metabolites containing two hydroxyl residues exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive DA and DOPA quinones . Quinone formation is closely linked to other representative hypotheses such as mitochondrial dysfunction, inflammation, oxidative stress, and dysfunction of the ubiquitin-proteasome system, in the pathogenesis of neurodegenerative diseases such as Parkinson’s disease and methamphetamine-induced neurotoxicity .

Future Directions

Polydopamine and polydopamine-derived nanoparticles are found with excessive adhesiveness, redox activity, photothermal conversion capacity, paramagnetism, and conductivity other than excellent biocompatibility, and hydrophilicity . In the future, advances about polydopamine nanoparticles in tissue engineering applications are expected, including the repair of bone, cartilage, skin, heart, and nerve, to provide strategies for future biomaterial design .

properties

IUPAC Name

4-(2-aminoethyl)cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPXZWUZIOASKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198716
Record name Dopamine quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dopamine quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dopamine quinone

CAS RN

50673-96-6
Record name Dopamine quinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50673-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dopamine quinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050673966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dopamine quinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20198716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dopamine quinone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF3WT5K23D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dopamine quinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012219
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,100
Citations
D Sulzer, L Zecca - Neurotoxicity research, 1999 - Springer
… Dopamine-quinone is synthesized by oxidation of the catechol ring of dopamine. If this … important to elucidate the pathways leading to dopamine-quinone. Here we review pathways by …
Number of citations: 342 link.springer.com
I Miyazaki, M Asanuma - Neurochemical research, 2009 - Springer
Dopamine (DA) and its metabolites containing two hydroxyl residues exert cytotoxicity in dopaminergic neuronal cells, primarily due to the generation of highly reactive DA and DOPA …
Number of citations: 83 link.springer.com
M Asanuma, I Miyazaki, N Ogawa - Neurotoxicity research, 2003 - Springer
Dopamine (DA)- or L-dihydroxyphenylalanine- (L-DOPA-) induced neurotoxicity is thought to be involved not only in adverse reaction induced by longterm L-DOPA therapy but also in …
Number of citations: 589 link.springer.com
W Ma, HT Liu, YT Long - ACS Applied Materials & Interfaces, 2015 - ACS Publications
Dopamine (DA) quinone-induced dopaminergic neurotoxicity is known to occur due to the interaction between DA quinone and cysteine (Cys) residue, and it may play an important a …
Number of citations: 40 pubs.acs.org
MJ LaVoie, TG Hastings - Journal of Neuroscience, 1999 - Soc Neuroscience
Methamphetamine-induced toxicity has been shown to require striatal dopamine and to involve mechanisms associated with oxidative stress. Dopamine is a reactive molecule that can …
Number of citations: 536 www.jneurosci.org
W Cheng, W Liu, P Wang, M Zhou, L Cui… - International Journal of …, 2022 - Elsevier
… biomolecules were combined with dopamine quinone, a super … the quinone group in dopamine quinone and the amino group in … The combination of polyamines and dopamine quinone …
Number of citations: 12 www.sciencedirect.com
M Zahid, M Saeed, L Yang, C Beseler, E Rogan… - IUBMB …, 2011 - Wiley Online Library
… Intramolecular 1,4-Michael addition of dopamine quinone at neutral pH to form neuromelanin and competitive intermolecular 1,4-Michael addition at pH 5–6, with formation of the …
Number of citations: 46 iubmb.onlinelibrary.wiley.com
R Xu, X Huang, KJ Kramer, MD Hawley - Bioorganic chemistry, 1996 - Elsevier
The reactions between electrochemically prepared dopamine (DA) quinone andN-acetylcysteine (NACySH), a protein model nucleophile, have been investigated at pH 7 and pH 2. …
Number of citations: 53 www.sciencedirect.com
S Hu, D Qin, S Meng, Y Wu, Z Luo, B Deng - Microchemical Journal, 2022 - Elsevier
… The detection mechanism highlights how dopamine can be oxidized into dopamine quinone (DQ) and quenches the ECL signal of SQDs. Under the optimized experimental conditions, …
Number of citations: 13 www.sciencedirect.com
VS Van Laar, AA Dukes, M Cascio, TG Hastings - Neurobiology of disease, 2008 - Elsevier
… proteome following in vitro exposure to reactive dopamine quinone. A subset of proteins exhibit … in isolated brain mitochondria exposed to dopamine quinone and PC12 cells exposed to …
Number of citations: 134 www.sciencedirect.com

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